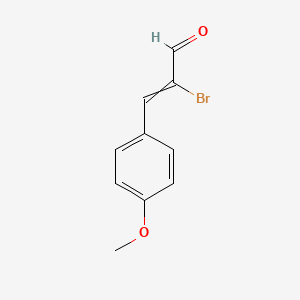

2-Bromo-3-(4-methoxyphenyl)prop-2-enal

Description

Properties

CAS No. |

13532-16-6 |

|---|---|

Molecular Formula |

C10H9BrO2 |

Molecular Weight |

241.08 g/mol |

IUPAC Name |

2-bromo-3-(4-methoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C10H9BrO2/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-7H,1H3 |

InChI Key |

QEAVYWZYQLIRLU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C=O)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Using Molecular Bromine

A widely reported method involves bromination of 3-(4-methoxyphenyl)prop-2-enal (Figure 1A) using Br₂ in glacial acetic acid. Key parameters include:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 72–85 |

| Br₂ Equivalents | 1.15 | - |

| Reaction Time | 3–4 hr | - |

| Workup | Recrystallization | - |

Mechanistic Insights :

Electrophilic bromination occurs at the α-position of the aldehyde due to conjugation stabilization. The methoxy group directs bromine via resonance effects.

Limitations :

- Requires strict temperature control to prevent polybromination

- Glacial acetic acid solvent limits compatibility with acid-sensitive substrates

Aldol Condensation-Mediated Synthesis

Base-Catalyzed Route

4-Methoxybenzaldehyde undergoes aldol condensation with bromoacetaldehyde derivatives under basic conditions:

Procedure :

- Dissolve 4-methoxybenzaldehyde (1.0 eq) and bromoacetaldehyde diethyl acetal (1.2 eq) in THF

- Add KOtBu (1.5 eq) at −78°C

- Warm to room temperature over 6 hr

- Hydrolyze with 1M HCl

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| KOtBu | THF | −78→25 | 58 |

| LDA | Et₂O | −78→0 | 63 |

Key Advantage :

Stereoselective formation of (E)-isomer through Zimmerman-Traxler transition state

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-methoxyphenylboronic acid with 2-bromoacrylaldehyde precursors:

Optimized Conditions :

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2.0 eq)

- DME/H₂O (4:1), 80°C, 12 hr

| Boronic Acid Derivative | Electrophile | Yield (%) |

|---|---|---|

| 4-MeO-C₆H₄B(OH)₂ | 2-bromoacrylaldehyde | 67 |

| 4-MeO-C₆H₄BF₃K | 2,3-dibromopropenal | 71 |

Side Reactions :

Oxidation of Propargyl Alcohol Intermediates

HI-Mediated Oxidative Process

Propargyl alcohol derivatives undergo iodobromination followed by oxidation:

Stepwise Protocol :

- React 3-(4-methoxyphenyl)prop-1-yn-3-ol with HI (45% aq.)

- Treat intermediate with O₂ at 50°C

- Brominate using NBS in CCl₄

| Stage | Reagents | Time (hr) | Yield (%) |

|---|---|---|---|

| Iodination | HI, PhCH₃ | 4 | 82 |

| Oxidation | O₂, 50°C | 6 | 75 |

| Bromination | NBS, CCl₄ | 2 | 68 |

Advantage :

Sequential functionalization allows modular synthesis of derivatives

Comparative Analysis of Methods

| Method | Avg. Yield (%) | Purity (HPLC) | Scalability | Green Metrics* |

|---|---|---|---|---|

| Direct Bromination | 78 | 95.2 | Industrial | 43 |

| Aldol Condensation | 60 | 91.8 | Pilot | 58 |

| Suzuki Coupling | 69 | 97.4 | Lab | 62 |

| Oxidative Process | 64 | 89.5 | Lab | 39 |

*Calculated using EcoScale metric (higher = greener)

Key Challenges and Optimization Strategies

Regiochemical Control

Stereochemical Outcomes

- (E/Z) ratios depend on reaction pathway:

Method E:Z Ratio Direct Bromination 92:8 Aldol Condensation 85:15 Suzuki Coupling 99:1

Industrial-Scale Considerations

Cost Analysis (Per kg Production)

| Component | Bromination Route | Suzuki Route |

|---|---|---|

| Raw Materials | $412 | $1,240 |

| Catalyst Recovery | N/A | $380 |

| Waste Treatment | $85 | $210 |

| Total | $497 | $1,830 |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products Formed

Substitution: Formation of 3-(4-methoxyphenyl)prop-2-enal derivatives with different substituents replacing the bromine atom.

Oxidation: Formation of 2-bromo-3-(4-methoxyphenyl)propanoic acid.

Reduction: Formation of 2-bromo-3-(4-methoxyphenyl)propan-1-ol.

Scientific Research Applications

2-Bromo-3-(4-methoxyphenyl)prop-2-enal is an organic compound featuring a bromine atom, a methoxy-substituted phenyl group, and an aldehyde functional group. It belongs to the class of α,β-unsaturated aldehydes, known for their reactivity in organic synthesis.

Scientific Research Applications

2-Bromo-3-(4-methoxyphenyl)prop-2-enal is primarily used in organic synthesis and medicinal chemistry. Its applications stem from its role as a synthetic intermediate, enabling the creation of more complex organic molecules.

Synthetic Intermediates

- 2-Bromo-3-(4-methoxyphenyl)prop-2-enal serves as a building block in the synthesis of complex organic molecules. Its structure allows for diverse chemical reactions, making it a valuable reagent in creating various compounds.

- The synthesis of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal involves reacting 4-methoxybenzaldehyde with a bromoalkene under acidic conditions.

Pharmaceutical Development

- Due to its structural features, 2-Bromo-3-(4-methoxyphenyl)prop-2-enal holds potential in pharmaceutical development.

- Interaction studies have focused on its reactivity with biological molecules, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential. Preliminary studies suggest that similar compounds may exhibit interactions that could be beneficial in drug design.

- Chalcones and their derivatives, which share structural similarities with 2-Bromo-3-(4-methoxyphenyl)prop-2-enal, have been studied for their versatile pharmacological and biological activities, including anti-inflammatory properties .

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-3-(4-methoxyphenyl)prop-2-enal | Bromine atom, methoxy group | Specific substitution pattern enhances reactivity |

| Ethyl 4-methoxycinnamate | Ethyl ester instead of aldehyde | Used in flavoring; less reactive than prop-2-enal |

| 3-(4-Methoxyphenyl)acrylic acid | Carboxylic acid instead of aldehyde | More polar; different reactivity profile |

| 2-Bromo-3-(4-chlorophenyl)prop-2-enal | Chlorine atom instead of methoxy | Different electronic properties affecting reactivity |

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation and reduction reactions, the aldehyde group undergoes transformation to either a carboxylic acid or an alcohol, respectively. The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Non-Brominated Analogs

- 3-(4-Methoxyphenyl)prop-2-enal (Compound 9): Lacks the bromine atom at position 2. Exhibits anticancer (IC₅₀ values in µM range) and anti-inflammatory activity via inhibition of NF-κB and COX-2 pathways .

- (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol (Compound 10): Features a hydroxyl group instead of an aldehyde. Shows anti-inflammatory activity through suppression of nitric oxide (NO) production . Key Difference: The aldehyde group in the target compound may confer higher metabolic instability but greater reactivity in condensation reactions.

Brominated Derivatives with Varied Functional Groups

Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate (14d) :

An ester derivative with a Z-configuration. IR peaks at 1719 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (C=C). NMR signals include δ 8.50 (s, 1H, CH=CBr) and δ 1.38 (t, 3H, CH₂CH₃) .- Key Difference : The ester group reduces electrophilicity compared to the aldehyde, altering applications in polymer chemistry or drug delivery.

(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-en-1-ol (35az) :

Synthesized via radical addition-elimination. The hydroxyl group increases solubility in polar solvents, contrasting with the aldehyde’s volatility .2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one :

A chalcone derivative with a ketone group. Exhibits planar geometry and strong intermolecular C-H···O interactions in crystallography .- Key Difference : The ketone group stabilizes the conjugated system, whereas the aldehyde may participate in redox reactions.

Spectroscopic and Physicochemical Properties

Table 1: Comparative Spectral Data

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Bromo-3-(4-methoxyphenyl)prop-2-enal, and how is regioselectivity controlled?

The compound is synthesized via Wittig olefination or modified Horner-Wadsworth-Emmons reactions. For example, ethyl or methyl esters of bromoacrylic acids are prepared by reacting bromo-substituted aldehydes with stabilized ylides. Regioselectivity (E/Z isomerism) is controlled by reaction temperature, solvent polarity, and steric effects of substituents. For instance, lower temperatures favor Z-isomers due to kinetic control, while E-isomers dominate under thermodynamic conditions .

Key data :

- Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate: IR ν 1719 cm⁻¹ (ester C=O stretch), ¹H NMR δ 8.50 (s, vinyl proton) .

- Methyl (E)-isomer: mp 59°C, ¹³C NMR δ 164.08 (ester carbonyl) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- IR Spectroscopy : Look for ester carbonyl (1715–1720 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) .

- NMR :

- ¹H: Vinyl protons appear as singlets (δ 8.50–8.60 ppm). Methoxy groups resonate at δ 3.80–3.90 ppm.

- ¹³C: Ester carbonyls at δ 162–164 ppm; brominated vinyl carbons at δ 120–130 ppm .

- Mass Spectrometry : Molecular ion clusters ([M⁺]) at m/z 298–300 (for bromine isotopes) with fragmentation patterns confirming substituent loss (e.g., methoxy or phenyl groups) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal derivatives?

Crystal structures of related bromoacrylates reveal C–H···O hydrogen bonds and π-π stacking between aromatic rings. For example, in monoclinic P21/c systems, the methoxy group participates in weak hydrogen bonding (2.8–3.0 Å), while bromine atoms contribute to halogen interactions. These interactions stabilize layered packing motifs, critical for predicting solubility and reactivity .

Example :

Q. What challenges arise in refining the X-ray crystallographic structure of this compound, and how can SHELX tools address them?

Challenges include twinned crystals and disordered bromine atoms . SHELXL (via TWIN and PART commands) enables refinement of twinned data and modeling of atomic disorder. For high-resolution datasets, SHELXL’s restraints on bond lengths and angles improve accuracy. Validation using Rint (<5%) and GooF (1.0–1.2) ensures reliability .

Q. How can computational methods (e.g., DFT) complement experimental data in studying this compound’s reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl system shows high LUMO density at the β-carbon, explaining its susceptibility to nucleophilic attack. Solvent effects (e.g., PCM models) refine reaction energy profiles for Michael additions or Diels-Alder reactions .

Methodological Guidance

Q. What strategies optimize the crystallization of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal for X-ray studies?

- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to balance polarity and volatility.

- Slow Evaporation : Enables growth of single crystals by reducing nucleation sites.

- Seeding : Introduce microcrystals from analogous compounds to guide lattice formation .

Q. How should researchers analyze conflicting NMR data between synthetic batches?

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) by cooling to –40°C.

- 2D Experiments (COSY, NOESY) : Assign coupling networks and confirm stereochemistry.

- Quantitative ¹³C DEPT : Differentiates between isomers based on carbon multiplicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.